molecular formula C4H3BrN2O B1443321 5-Bromo-1H-imidazole-4-carbaldehyde CAS No. 50743-01-6

5-Bromo-1H-imidazole-4-carbaldehyde

Cat. No. B1443321
CAS RN: 50743-01-6
M. Wt: 174.98 g/mol
InChI Key: WSKUPAMDYXOQRC-UHFFFAOYSA-N
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Description

5-Bromo-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 . It is a solid substance and is often used in the synthesis of various imidazole derivatives .


Synthesis Analysis

The synthesis of imidazole derivatives, including 5-Bromo-1H-imidazole-4-carbaldehyde, has been a topic of interest in recent years . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . These methods are based on the functional group compatibility of the process and the resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-imidazole-4-carbaldehyde consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and one bromine atom . The InChI code for this compound is 1S/C4H3BrN2O/c5-4-3 (1-8)6-2-7-4/h1-2H, (H,6,7) .


Chemical Reactions Analysis

Imidazole derivatives, including 5-Bromo-1H-imidazole-4-carbaldehyde, are key components in a variety of functional molecules used in everyday applications . The bonds formed during the formation of the imidazole are crucial in these reactions .


Physical And Chemical Properties Analysis

5-Bromo-1H-imidazole-4-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

  • Synthesis of Imidazole Derivatives : Iddon et al. (1995) studied the synthesis of imidazole derivatives, including 4-bromoimidazole-2-carbaldehydes, highlighting their potential as key intermediates in organic synthesis Iddon, Petersen, Becher, & Christensen, 1995.

  • Application in Alkaloid Synthesis : Ando and Terashima (2010) achieved a novel synthesis of 2-amino-1H-imidazol-4-carbaldehyde derivatives, demonstrating their utility in efficiently synthesizing aminoimidazole alkaloids like oroidin and hymenidin Ando & Terashima, 2010.

  • Copper-Catalyzed Oxidative Coupling Reaction : Li et al. (2015) developed a method for synthesizing 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes using copper-catalyzed oxidative coupling, highlighting a functional group-compatible approach under mild conditions Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015.

  • Synthesis of Imidazole Carboxylic Acids : Chornous, Grozav, and Vovk (2011) reported the synthesis of 1-aryl-2,4-dihalo-1H-imidazole-5-carboxylic acids and their derivatives from 1-aryl-4-chloro(2,4-dichloro)-1H-imidazole-5-carbaldehydes Chornous, Grozav, & Vovk, 2011.

  • Synthesis of Imidazole Carbaldehyde Derivatives : Orhan et al. (2019) focused on the synthesis and characterization of new 4-methyl-5-imidazole carbaldehyde derivatives, which could exhibit biological activities Orhan, Kose, Alkan, & Öztürk, 2019.

  • Synthesis of Thieno-Extended Purines : Hawkins, Iddon, and Longthorne (1995) synthesized 1-benzyl-4-bromoimidazole-5-carbaldehydes and demonstrated their resistance to nucleophilic displacement, facilitating the synthesis of thieno-extended purines Hawkins, Iddon, & Longthorne, 1995.

  • Spin Probes Synthesis : Kirilyuk et al. (2003) described the preparation of 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides and their use in synthesizing pH-sensitive spin probes Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003.

  • Synthesis of Thieno[2,3-d]imidazoles : Iddon, Khan, and Lim (1987) achieved the synthesis of thieno[2,3-d]imidazoles from 1-mono- and 1,2-di-protected 4-bromoimidazole-5-carbaldehydes Iddon, Khan, & Lim, 1987.

Safety And Hazards

The safety information for 5-Bromo-1H-imidazole-4-carbaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 5-Bromo-1H-imidazole-4-carbaldehyde were not found in the retrieved information, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .

properties

IUPAC Name

5-bromo-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKUPAMDYXOQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700692
Record name 5-Bromo-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-imidazole-4-carbaldehyde

CAS RN

50743-01-6
Record name 5-Bromo-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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